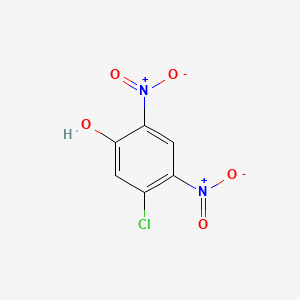
N,N,N',N'-tetraethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N’,N’-tetraethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorene backbone substituted with hydroxyimino and disulfonamide groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetraethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced through an oximation reaction, where the fluorene derivative is treated with hydroxylamine hydrochloride in the presence of a base.
Sulfonation: The disulfonamide groups are introduced through a sulfonation reaction, where the fluorene derivative is treated with chlorosulfonic acid followed by reaction with an amine to form the sulfonamide.
Industrial Production Methods
Industrial production of N,N,N’,N’-tetraethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N,N,N’,N’-tetraethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The hydroxyimino group can be reduced to form an amine derivative.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
科学研究应用
N,N,N’,N’-tetraethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of N,N,N’,N’-tetraethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the sulfonamide groups can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N,N,N’,N’-tetraethyl-9,10-anthracenedimethanamine: Similar structure with an anthracene backbone instead of fluorene.
N,N,N’,N’-tetraethyl-9H-xanthene-3,6-diamine: Similar structure with a xanthene backbone.
Uniqueness
N,N,N’,N’-tetraethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is unique due to the presence of both hydroxyimino and disulfonamide groups on a fluorene backbone. This combination of functional groups imparts specific chemical properties and reactivity that are not observed in the similar compounds listed above.
属性
分子式 |
C21H27N3O5S2 |
|---|---|
分子量 |
465.6 g/mol |
IUPAC 名称 |
2-N,2-N,7-N,7-N-tetraethyl-9-hydroxyiminofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C21H27N3O5S2/c1-5-23(6-2)30(26,27)15-9-11-17-18-12-10-16(31(28,29)24(7-3)8-4)14-20(18)21(22-25)19(17)13-15/h9-14,25H,5-8H2,1-4H3 |
InChI 键 |
AEESOEJLSASDMP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[3,5-bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11707630.png)
![2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11707631.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11707651.png)
![(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11707655.png)
![N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide](/img/structure/B11707663.png)
![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B11707669.png)
![17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11707675.png)

![3-bromo-N'-[(2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11707694.png)
![2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11707703.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B11707711.png)

